molecular formula C21H22ClN3O2 B11303281 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11303281
M. Wt: 383.9 g/mol
InChI Key: HPQYHXVZISXALM-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylaminoethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions: The chlorophenyl and dimethylaminoethyl groups are introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the synthesized oxazole derivative with the chlorophenyl and dimethylaminoethyl groups under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Catalysts: Palladium (Pd) and platinum (Pt) catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.

    Indoles: Indole derivatives, like indomethacin and serotonin, also exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22ClN3O2/c1-14-8-10-15(11-9-14)20-12-18(24-27-20)21(26)23-13-19(25(2)3)16-6-4-5-7-17(16)22/h4-12,19H,13H2,1-3H3,(H,23,26)

InChI Key

HPQYHXVZISXALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3Cl)N(C)C

Origin of Product

United States

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